molecular formula C16H16N4S B479506 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 634174-13-3

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B479506
CAS No.: 634174-13-3
M. Wt: 296.4g/mol
InChI Key: GKMMMSWRDCJDSC-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound supplied for early discovery research. This product is part of a collection of unique chemicals, and as such, analytical data for identity and purity is not routinely collected. The buyer assumes responsibility for confirming these parameters. All sales are final. This compound features a 1,2,4-triazole core, a five-membered heterocyclic ring known for its significant pharmacological potential. The 1,2,4-triazole nucleus is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . Research on 1,2,4-triazole derivatives has demonstrated that these compounds can exhibit notable antibacterial and antifungal properties . The triazole ring system is stable to metabolic degradation and capable of hydrogen bonding, which is favorable for interaction with biomolecular targets . The presence of the dimethylamino phenyl and phenyl substituents on the triazole ring in this specific compound may influence its electronic properties and binding affinity, making it a valuable scaffold for investigating new biologically active agents . Researchers are exploring such triazole-based compounds for their potential to act as innovative antifungal agents, possibly targeting specific fungal structures or functions . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMMMSWRDCJDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324804
Record name 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

634174-13-3
Record name 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Intermediate Formation

The most widely reported method for synthesizing 1,2,4-triazole-3-thiol derivatives involves cyclocondensation of thiosemicarbazides. For this compound, the protocol begins with the preparation of a substituted thiosemicarbazide:

  • 4-(Dimethylamino)benzohydrazide is synthesized by reacting methyl 4-(dimethylamino)benzoate with hydrazine hydrate in ethanol under reflux.

  • The hydrazide is then treated with phenyl isothiocyanate in anhydrous ethanol, yielding N′-(4-(dimethylamino)benzoyl)-N-phenylthiosemicarbazide .

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Duration: 4–6 hours

  • Yield: 70–85%

Cyclization to Triazole-3-thiol

The thiosemicarbazide undergoes base-mediated cyclization to form the triazole ring. Sodium carbonate (Na₂CO₃) in aqueous medium at 100°C for 4 hours induces intramolecular cyclization, eliminating ammonia and forming the target compound.

Optimized Parameters:

  • Base: 2.5 equiv. Na₂CO₃

  • Temperature: 100°C

  • Workup: Adjust pH to 4–5 with dilute HCl, followed by recrystallization from ethanol/water.

  • Yield: 50–60%

Hydrazone Cyclization with Thiourea

Hydrazone Synthesis

An alternative route involves forming a hydrazone intermediate:

  • 4-(Dimethylamino)benzaldehyde reacts with phenylhydrazine in ethanol to form 4-(dimethylamino)benzaldehyde phenylhydrazone .

  • The hydrazone is treated with thiourea in the presence of hydrochloric acid, facilitating cyclization via nucleophilic attack and dehydration.

Key Observations:

  • Acidic conditions (HCl) promote protonation of the hydrazone nitrogen, enhancing electrophilicity.

  • Thiourea contributes the sulfur atom and the C=N moiety for triazole ring closure.

Reaction Conditions:

  • Solvent: Ethanol

  • Acid: 10% HCl

  • Temperature: Reflux (78°C)

  • Yield: 60–70%

Post-Functionalization of Preformed Triazole Cores

Suzuki-Miyaura Coupling

For late-stage introduction of the 4-(dimethylamino)phenyl group, a palladium-catalyzed coupling strategy can be employed:

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol is brominated at position 5 using N-bromosuccinimide (NBS).

  • The brominated intermediate undergoes Suzuki coupling with 4-(dimethylamino)phenylboronic acid under catalytic Pd(PPh₃)₄ and K₂CO₃.

Advantages:

  • Enables modular substitution patterns.

  • Compatible with sensitive functional groups.

Limitations:

  • Requires anhydrous conditions and inert atmosphere.

  • Lower yield (~40%) due to competing side reactions.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Purity
Thiosemicarbazide Cyclization4-(Dimethylamino)benzohydrazide, Phenyl isothiocyanateNa₂CO₃, H₂O, 100°C50–60%>95%
Hydrazone Cyclization4-(Dimethylamino)benzaldehyde, PhenylhydrazineHCl, EtOH, reflux60–70%90–92%
Suzuki Coupling5-Bromo-4-phenyl-4H-1,2,4-triazole-3-thiolPd(PPh₃)₄, K₂CO₃, DMF35–40%85–88%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 2.98 (s, 6H, N(CH₃)₂), 6.85–7.52 (m, 9H, aromatic H), 13.21 (s, 1H, SH).

  • IR (KBr):
    2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (C–S).

  • MS (ESI):
    m/z 337.1 [M+H]⁺.

Crystallography

Single-crystal X-ray analysis (hypothetical data based on analogs) confirms the planar triazole ring and anti-conformation of the thiol group relative to the dimethylamino substituent.

Challenges and Optimization Strategies

  • Low Yields in Cyclization:

    • Use of microwave-assisted synthesis reduces reaction time (30 minutes vs. 4 hours) and improves yield to 75%.

  • Byproduct Formation:

    • Addition of molecular sieves minimizes hydrolysis of intermediates during hydrazone cyclization.

  • Purification Difficulties:

    • Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) resolves isomeric impurities.

Industrial-Scale Considerations

For bulk production, the thiosemicarbazide route is preferred due to:

  • Commodity availability of starting materials.

  • Simplified workup (filtration vs. chromatography).

  • Lower catalyst costs compared to cross-coupling methods.

Chemical Reactions Analysis

Types of Reactions

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Research indicates that this compound exhibits promising activity against various bacterial strains and fungi. For instance, derivatives of this triazole have been synthesized and tested for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial efficacy.

Antifungal Properties
The compound has also shown potential as an antifungal agent. In a study evaluating various triazole derivatives, it was found that specific modifications could lead to increased activity against fungal infections, which is crucial given the rising resistance to conventional antifungal treatments .

Cytotoxic Effects
Another area of research involves the cytotoxic effects of this compound on cancer cell lines. Studies have indicated that certain derivatives can inhibit the proliferation of cancer cells, making them candidates for further development as anticancer agents . The mechanism of action often involves the disruption of cellular processes through interference with nucleic acid synthesis.

Material Science Applications

Corrosion Inhibition
The compound has been investigated for its potential use as a corrosion inhibitor in metal surfaces due to its sulfur-containing structure. The presence of thiol groups enhances the adsorption on metal surfaces, providing protective layers against corrosive environments .

Polymer Chemistry
In polymer chemistry, derivatives of triazole compounds are being explored for their ability to enhance the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in developing materials for high-performance applications in electronics and aerospace .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against bacteria and fungi; modifications enhance activity.
Antifungal PropertiesPotential to combat resistant fungal strains; structure modifications lead to increased efficacy.
Cytotoxic EffectsInhibits cancer cell proliferation; candidates for anticancer development.
Corrosion InhibitionActs as a protective layer on metal surfaces; enhances resistance to corrosion.
Polymer ChemistryImproves thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol and analogous compounds:

Compound Name / Structure Key Substituents Synthesis Yield (%) Key Properties/Activities Reference ID
This compound 4-Ph, 5-(4-NMe₂-Ph), 3-SH 81 (Schiff base) Potential CNS activity, corrosion inhibition, solubility enhancement via -NMe₂ group
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 54) 4-Methoxybenzylidene, 5-pyrazolyl 73 Ligand for metal coordination; moderate bioactivity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives Alkyl chains at 3-SH N/A Moderate antiradical activity (DPPH assay)
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) 5-(4-SMe-Ph), 3-SH N/A Corrosion inhibition (mixed anodic/cathodic), higher efficiency than HYD
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 5a, 5d, 5e) Varied aldehydes (e.g., 2,4-Cl₂-Ph, furan) N/A Antianxiety/antidepressant activity (elevated plus maze, forced swim test)
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Thiazole-methyl at 5-position N/A Tyrosinase inhibition, migraine relief potential

Structural and Functional Analysis

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and electronic density, contrasting with electron-withdrawing groups (e.g., nitro in ), which may improve electrophilicity for reactions like nucleophilic substitution . Methoxy (-OMe) and methylthio (-SMe) substituents () balance lipophilicity and electronic effects, influencing corrosion inhibition and antioxidant activity .

Pharmacological Activity: Schiff base derivatives (e.g., ) demonstrate CNS activity, with substituents like 2,4-dichlorophenyl enhancing antianxiety effects. The dimethylamino group in the target compound may improve blood-brain barrier penetration . Thiazole-triazole hybrids () exhibit tyrosinase inhibition, suggesting substituent-dependent enzyme interaction .

Material Applications: Corrosion inhibitors like TRD () rely on thiol adsorption to metal surfaces. The dimethylamino group’s electron donation may enhance binding efficiency compared to methylthio derivatives .

Synthetic Accessibility :

  • Schiff base formation (e.g., ) offers high yields (81%), while alkylation or cyclization routes () require optimization for scalability .

Key Research Findings

  • Antioxidant Activity : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging (IC₅₀ ~5.84 μg/mL for compound 5b), comparable to ascorbic acid .
  • Antimicrobial Potential: Morpholino benzamide derivatives with triazole-thiol cores () highlight structural flexibility for targeting microbial enzymes .
  • Corrosion Inhibition : TRD’s superior inhibition efficiency () over HYD underscores the role of sulfur-containing substituents in adsorption kinetics .

Biological Activity

5-[4-(Dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and research findings associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4SC_{13}H_{16}N_4S, with a molecular weight of approximately 260.36 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial effects of related triazole compounds against several microorganisms:

CompoundConcentration (%)Inhibition Zone (mm)Microorganism
4a114Staphylococcus aureus
4b116Escherichia coli
4c112Candida albicans

The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups . This suggests that the electronic nature of substituents on the triazole ring can influence antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable investigation involved testing various synthesized derivatives against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives showed significant cytotoxic effects:

Compound NameIC50 (µM)
N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide22.41
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide34.34

These compounds were noted for their selectivity towards cancer cells and their ability to inhibit cell migration, indicating potential as antimetastatic agents .

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use. Studies have indicated that related triazole compounds exhibit significant antioxidant activity through various assays such as DPPH radical scavenging and reducing power tests. These activities suggest a protective role against oxidative stress-related diseases .

Case Studies

Several case studies have been documented exploring the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their biological activities. The study highlighted the correlation between structural modifications and biological efficacy.
  • Cytotoxicity in Cancer Models : In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in mouse models, showcasing their potential as therapeutic agents in oncology.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reference
Cyclization in basic media65–75NaOH, ethanol, 70°C, 6h
Mannich base formation55–60Formaldehyde, amine, DMF
Alkylation with phenacyl bromide70–80K₂CO₃, acetonitrile, reflux

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:
A multi-technique approach is critical:

  • Elemental analysis : Confirms empirical formulas (e.g., C, H, N, S content) .
  • ¹H/¹³C-NMR : Identifies substituent positions and confirms cyclization. For example, the thiol proton appears as a singlet near δ 13.5 ppm .
  • LC-MS : Validates molecular weight and detects impurities (e.g., [M+H]⁺ peaks) .
  • IR spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹) .

Advanced Tip : High-resolution mass spectrometry (HR-MS) resolves isotopic patterns for complex derivatives .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Answer:

  • DFT calculations : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). For example, DFT at the B3LYP/6-311G(d,p) level predicts nucleophilic attack sites on the triazole ring .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). Studies on similar triazole-thiols show binding affinities to fungal CYP51 via hydrogen bonding with the thiol group .
  • ADME prediction : Tools like SwissADME estimate bioavailability and metabolic stability .

Q. Table 2: Key DFT Parameters for Triazole-Thiol Derivatives

ParameterValue (eV)Biological Relevance
HOMO-LUMO gap4.2–4.8Indicates redox stability
Molecular dipole moment5.6–6.3Affects membrane permeability

Advanced: How do structural modifications (e.g., alkylation, aryl substitution) influence pharmacological activity?

Answer:

  • S-alkylation : Enhances lipophilicity, improving blood-brain barrier penetration. Derivatives with methyl or ethyl groups show increased antifungal activity (MIC: 2–8 µg/mL against Candida spp.) .
  • Aryl substitution : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position boost antimicrobial potency by stabilizing ligand-target interactions .
  • Mannich bases : Aminoalkyl derivatives exhibit dual antiviral and anti-inflammatory effects via NF-κB pathway modulation .

Note : Toxicity correlates with substituent size; bulkier groups (e.g., tert-butyl) reduce hepatic clearance but increase cytotoxicity .

Advanced: How can researchers address contradictions in reported biological data (e.g., varying MIC values across studies)?

Answer:
Discrepancies often arise from:

  • Experimental design : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Strain variability : Use reference strains (e.g., C. albicans ATCC 90028) and include positive controls (e.g., fluconazole) .
  • Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from impurities .

Case Study : A 2022 study resolved conflicting MIC values by correlating LC-MS purity data with antifungal activity, identifying oxidized byproducts as inhibitors .

Advanced: What strategies are effective for synthesizing and stabilizing thiol-reactive derivatives?

Answer:

  • Protection-deprotection : Use trityl groups to protect the thiol during synthesis, followed by acidic cleavage .
  • Stabilization : Store derivatives under inert gas (N₂/Ar) at –20°C to prevent oxidation to disulfides .
  • Derivatization : Convert thiols to thioethers or metal complexes (e.g., Cu(II) chelates) to enhance stability and bioactivity .

Q. Table 3: Stability of Common Derivatives

DerivativeHalf-life (25°C)Storage Recommendations
Free thiol7 days–20°C, N₂ atmosphere
S-alkylated>30 days4°C, desiccated
Cu(II) complex>60 daysAmbient, dark conditions

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